molecular formula C11H13FO2 B14764079 Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester

Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester

Cat. No.: B14764079
M. Wt: 196.22 g/mol
InChI Key: NKCXDKXKLJVESG-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester is a chemical compound with the molecular formula C10H11FO2 It is an ester derivative of benzenepropanoic acid, characterized by the presence of a fluorine atom and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of 2-fluoro-4-methylbenzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl alcohol.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    Benzenepropanoic acid, methyl ester: Lacks the fluorine and methyl substituents, resulting in different chemical properties.

    Benzenepropanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.

    Benzenepropanoic acid, 4-hydroxy-, methyl ester:

Uniqueness: Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents confer distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

NKCXDKXKLJVESG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)OC)F

Origin of Product

United States

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